![molecular formula C32H38N2O6 B613515 Fmoc-D-Dab(Ivdde)-OH CAS No. 872169-32-9](/img/structure/B613515.png)
Fmoc-D-Dab(Ivdde)-OH
Overview
Description
Fmoc-D-Dab(Ivdde)-OH, also known as Fmoc-diaminobutanoic acid, is an amino acid used in peptide synthesis. It is a common reagent for the synthesis of peptides and proteins, and is widely used in laboratory experiments. Fmoc-D-Dab(Ivdde)-OH is a building block for peptide synthesis, and is used to create peptides with a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization of N-Ivdde Protected Amino Acids : Fmoc-D-Dab(Ivdde)-OH was synthesized along with other N-Ivdde protected amino acids, and its structure was confirmed using various methods like NMR, IR, and elemental analysis. This synthesis is crucial for peptide research and drug development (Li Zhan-xiong, 2009).
Issues in Solid-Phase Peptide Synthesis : Fmoc-D-Dab(Ivdde)-OH showed problems in coupling efficiency during solid-phase peptide synthesis, undergoing rapid lactamization under various conditions. This study is significant for improving peptide synthesis methodologies (Pak-Lun Lam, Yue Wu, Ka‐Leung Wong, 2022).
Efficient Synthesis of Orthogonally Protected Derivatives : The research describes a method for synthesizing orthogonally protected Fmoc-D-Dab(OH) derivatives. This process is important for the preparation of peptides for biochemical studies (R. R. Rao, S. Tantry, V. V. Babu, 2006).
Application in Supramolecular Gels and Nanotechnology : Fmoc-D-Dab(Ivdde)-OH derivatives have been utilized in the formation of supramolecular hydrogels, which are used in biomedical applications. These gels exhibit unique properties like stability and fluorescent properties, useful in drug delivery and tissue engineering (Subhasish Roy, A. Banerjee, 2011).
Antibacterial Composite Materials : Utilizing Fmoc-protected amino acids, including Fmoc-D-Dab(Ivdde)-OH, researchers developed composite materials with antibacterial properties. These materials have potential applications in biomedical fields (L. Schnaider et al., 2019).
Hybrid Nanomaterials : Fmoc-D-Dab(Ivdde)-OH derivatives were used to incorporate and disperse functionalized single-walled carbon nanotubes within a hydrogel phase. This research paves the way for creating advanced materials with applications in electronics and biomedicine (Subhasish Roy, A. Banerjee, 2012).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMALLSYWTSAX-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Dab(Ivdde)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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